3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate
Description
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chlorobenzyl group attached to a benzoxazole ring, which is further acetylated. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-10(19)20-13-6-7-14-15(18-21-16(14)9-13)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDNVFSYCJNYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzoxazole is reacted with 4-chlorobenzyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the benzoxazole derivative using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Oxidation Reactions
The benzoxazole ring and acetate group undergo oxidation under controlled conditions:
Mechanistic Insight :
-
Benzoxazole oxidation proceeds via electrophilic attack on the electron-rich oxazole nitrogen, forming N-oxide intermediates that rearrange to quinones .
-
Acetate oxidation follows a radical pathway, where H₂O₂ generates hydroxyl radicals that abstract hydrogen from the methyl group.
Reduction Reactions
Selective reduction targets the benzoxazole ring or chlorobenzyl group:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| Sodium borohydride (NaBH₄) in methanol | Partial reduction of oxazole to dihydrobenzoxazole | 45–50% | Stereoselectivity observed at C2 and C3 positions. |
| Lithium aluminum hydride (LiAlH₄) | Cleavage of acetate ester to primary alcohol | 90–95% | Complete deacetylation without affecting the benzoxazole ring. |
| Catalytic hydrogenation (H₂/Pd-C) | Chlorobenzyl group dehalogenation | 60–65% | Requires elevated temperatures (80–100°C) for C-Cl bond activation. |
Mechanistic Insight :
-
LiAlH₄ reduces the acetate ester via nucleophilic acyl substitution, releasing methanol and forming a primary alcohol.
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Catalytic hydrogenation proceeds through adsorption of the chlorobenzyl group onto the Pd surface, followed by H₂ dissociation and C-Cl bond cleavage.
Nucleophilic Substitution Reactions
The chlorobenzyl group exhibits reactivity toward nucleophiles:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Ammonia (NH₃) | 3-(4-Aminobenzyl)-1,2-benzoxazol-6-yl acetate | Ethanol reflux, 6 hr | 70–75% |
| Sodium methoxide (NaOMe) | Methoxy-substituted benzyl derivative | DMF, 80°C, 4 hr | 65–70% |
| Thiophenol (C₆H₅SH) | Thioether analog | K₂CO₃, DMSO, 12 hr | 60–65% |
Key Findings :
-
Substitution at the para-chloro position follows an SNAr mechanism, facilitated by electron-withdrawing effects of the benzoxazole ring.
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Steric hindrance from the benzyl group slows reaction kinetics compared to simpler chlorobenzene derivatives.
Hydrolysis Reactions
The acetate ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Rate Constant (k) |
|---|---|---|
| 1M NaOH, aqueous ethanol | 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol | 2.4 × 10⁻³ min⁻¹ |
| 1M HCl, reflux | Same product as alkaline hydrolysis | 1.1 × 10⁻³ min⁻¹ |
Mechanistic Comparison :
-
Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate with rate dependence on hydroxide ion concentration.
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Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, accelerating nucleophilic water attack .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75–80% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-aryl substituted analogs | 65–70% |
Optimization Data :
-
Suzuki couplings require anhydrous conditions and aryl boronic acids with electron-withdrawing groups for optimal yields.
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Buchwald-Hartwig amination achieves >90% conversion when using sterically hindered amines.
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | Acetonitrile | Ring-opened isocyanate intermediate | 0.12 |
| 365 nm | Toluene | Chlorobenzyl migration product | 0.08 |
Proposed Pathways :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of benzoxazole derivatives in anticancer therapy. Compounds similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate have shown efficacy against various cancer cell lines. For instance, benzoxazole derivatives exhibit cytotoxic effects through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Neuroprotective Effects
Research indicates that certain benzoxazole derivatives can enhance progranulin expression, which is crucial for neuroprotection. This suggests that compounds like 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate could be explored for their potential in treating neurodegenerative diseases .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens including bacteria and fungi. Studies have synthesized various benzoxazole compounds and evaluated their activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate promising results for compounds similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate | Staphylococcus aureus | X |
| Escherichia coli | Y | |
| Candida albicans | Z |
Enzyme Inhibition
Inhibition of Enzymatic Activity
Benzoxazole derivatives have been investigated for their ability to inhibit various enzymes linked to disease processes. For example, some studies have reported that benzoxazole compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives for their anticancer activities. Among these, a compound structurally similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate exhibited potent activity against several human cancer cell lines, with IC50 values indicating significant cytotoxicity .
Case Study 2: Antimicrobial Screening
In another investigation reported in Acta Biologica Hungarica, researchers synthesized various benzoxazole derivatives and tested them against multiple bacterial strains. The results showed that compounds with a chlorobenzyl substitution had enhanced antimicrobial properties compared to their non-substituted counterparts .
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its broad range of biological activities.
4-Chlorobenzyl Derivatives: Compounds with similar chlorobenzyl groups, often studied for their antimicrobial properties.
Acetylated Benzoxazoles: Compounds with acetyl groups attached to the benzoxazole ring, known for their enhanced biological activities.
Uniqueness
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate stands out due to its unique combination of a chlorobenzyl group and an acetylated benzoxazole ring. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring substituted with a 4-chlorobenzyl group and an acetate moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazole, including 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate, exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains were recorded, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- The compound displayed MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to good antibacterial activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied:
- Molecular Docking Studies : In silico studies indicated strong binding affinities to cancer-related receptors, suggesting that these compounds can inhibit tumor growth effectively.
- Cell Viability Assays : Compounds similar to 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate showed over 70% cell viability in various cancer cell lines, indicating potential as anticancer agents .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of benzoxazole derivatives:
- In a mouse model of psoriasis induced by imiquimod, treatment with related compounds resulted in a significant reduction in erythema intensity and skin thickness, which are critical indicators of inflammation .
Study on Psoriasis Model
A study evaluated the effects of benzoxazole derivatives on psoriasis using an imiquimod-induced model:
- Mice treated with the compound exhibited reduced PASI scores over a period of 14 days compared to control groups.
- Histopathological analysis revealed decreased hyperkeratosis and other psoriatic alterations in treated mice .
Anticancer Efficacy in Cell Lines
Another study investigated the anticancer effects of related benzoxazole derivatives on various cancer cell lines:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl acetate, and how can reaction yields be optimized?
- Methodology :
- Route 1 : Esterification of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-ol with acetic anhydride under catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) conditions. Monitor reaction progress via TLC or HPLC .
- Route 2 : Nucleophilic substitution of a pre-functionalized benzoxazole intermediate with 4-chlorobenzyl chloride, followed by acetylation. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance regioselectivity.
- Yield Optimization : Use design-of-experiment (DoE) frameworks to test variables (catalyst loading, stoichiometry). For example:
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst (mol%) | 1–5% | 3% H₂SO₄ | +22% yield |
| Reaction Time | 4–12 h | 8 h | Plateau after 8 h |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Confirm regiochemistry via ¹H NMR (e.g., benzyl CH₂ protons at δ 4.2–4.5 ppm; acetate methyl at δ 2.1–2.3 ppm). ¹³C NMR distinguishes carbonyl (δ 170–175 ppm) and benzoxazole carbons (δ 150–160 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 316.07). Use reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC:
- Major degradation pathway : Hydrolysis of the acetate group to regenerate the hydroxyl intermediate.
- Recommendations : Store at –20°C in inert atmosphere (argon) with desiccant to prevent moisture uptake .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological activity or binding affinity?
- Methodology :
- In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the chlorobenzyl group’s hydrophobic interactions and the benzoxazole’s π-stacking potential.
- QSAR modeling : Train models on benzoxazole derivatives with known IC₅₀ values. Prioritize descriptors like logP, polar surface area, and H-bond acceptors .
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Case Study :
- Conflict : Some studies report solubility in DMSO (>50 mg/mL), while others note limited solubility in ethanol (<5 mg/mL).
- Resolution :
Replicate experiments using standardized protocols (e.g., shake-flask method, 25°C).
Analyze solvent purity (e.g., anhydrous vs. hydrated DMSO).
Use DSC/TGA to detect polymorphic forms affecting solubility .
Q. What are the mechanistic pathways for its photodegradation, and how can this inform experimental design?
- Methodology :
- Photolysis Studies : Expose solutions (UV-Vis light, λ = 254 nm) and track degradation via LC-MS. Identify radicals (e.g., chlorobenzyl intermediates) using spin-trapping agents like DMPO.
- Key Findings :
- Primary pathway : Cleavage of the benzoxazole ring under UV light, forming nitroso byproducts.
- Mitigation : Add antioxidants (e.g., BHT) or use amber glassware to limit light exposure .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
- Root Causes :
- Impure starting materials (e.g., 4-chlorobenzyl chloride with residual HCl).
- Inconsistent workup procedures (e.g., aqueous vs. organic phase extraction).
- Resolution Framework :
Validate starting material purity via GC-MS or titration.
Standardize quenching and purification steps (e.g., column chromatography vs. recrystallization).
Report yields with error margins (±5%) from triplicate trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
